(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(2,5-dichlorophenyl)methanone hydrochloride
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Description
(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(2,5-dichlorophenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H21Cl3N4O and its molecular weight is 403.73. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
Research on pyrazole derivatives, including structures similar to the specified compound, highlights their significant antimicrobial properties. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives that demonstrated good to excellent antimicrobial activity. Their study underscores the potential of these compounds in developing new antimicrobial agents, which could be crucial in tackling drug-resistant microbial strains H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016.
Anticancer Applications
Similarly, the anticancer potential of pyrazole derivatives has been explored. The same study by Hafez et al. (2016) found that certain compounds exhibited higher anticancer activity compared to the reference drug doxorubicin. This suggests that pyrazole derivatives, through their interaction with cancer cells, could offer a new pathway for cancer therapy, potentially leading to more effective treatments with fewer side effects H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(2-pyrazol-1-ylethyl)-1,4-diazepan-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O.ClH/c18-14-3-4-16(19)15(13-14)17(24)22-7-2-6-21(9-11-22)10-12-23-8-1-5-20-23;/h1,3-5,8,13H,2,6-7,9-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGLCVQHODTBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)CCN3C=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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